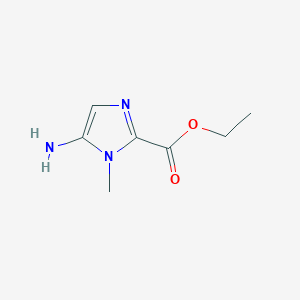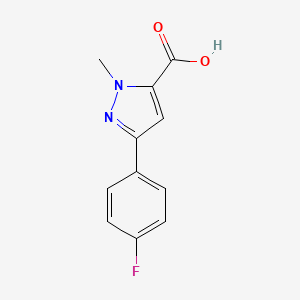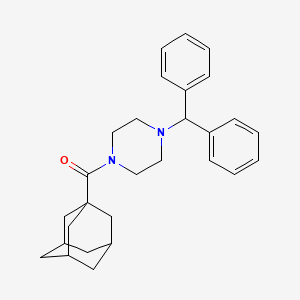![molecular formula C17H19N5O2 B2965462 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone CAS No. 2195941-31-0](/img/structure/B2965462.png)
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone is an intricate chemical structure known for its potential in various scientific fields. Its unique framework combines multiple nitrogen-containing heterocycles, which contributes to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Step: : A common synthetic route begins with the formation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction involving appropriate precursors like 2-aminopyridine and ethyl acetoacetate.
Subsequent Modifications: : The compound then undergoes sequential modifications to introduce the morpholino and pyridinyl methanone groups. Typical reagents include morpholine and a pyridinyl ketone derivative, using catalysts like potassium carbonate and solvents such as DMF (Dimethylformamide).
Industrial Production Methods
Industrial production often involves optimizing the synthetic steps for scalability and cost-effectiveness. This includes the use of batch reactors for large-scale synthesis, purification steps such as crystallization or chromatography, and ensuring all processes adhere to environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions
The compound is versatile in undergoing various chemical reactions:
Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, the morpholino group can undergo oxidation to form N-oxides.
Reduction: : Reducing agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly involving the pyridinyl and pyrimidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions), potassium carbonate (for base-mediated reactions).
Solvents: : DMF, methanol, dichloromethane.
Major Products
The primary products from these reactions include N-oxides, alcohol derivatives, and various substituted pyridinyl and pyrimidinyl compounds.
Aplicaciones Científicas De Investigación
The compound finds applications in multiple fields:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to donate electron pairs from nitrogen atoms.
Biology: : Potential inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for biochemical research.
Medicine: : Investigated for its therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: : Utilized in material science for developing polymers and resins with enhanced properties.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting their normal function.
Pathways: : Modulating signaling pathways involved in cell growth, apoptosis, or metabolic regulation.
Comparación Con Compuestos Similares
When compared to similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone stands out due to its unique combination of structural elements and reactive sites.
Similar Compounds: : Pyrido[2,3-d]pyrimidine derivatives, morpholine-containing molecules, pyridinyl methanone compounds.
Uniqueness: : The integration of these features in a single molecule provides a versatile scaffold for various chemical reactions and biological interactions.
Propiedades
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16(13-3-5-18-6-4-13)22-7-1-2-14-12-19-17(20-15(14)22)21-8-10-24-11-9-21/h3-6,12H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWONPEQOTZUHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)

![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2965385.png)
![4-({6-bromo-2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2965387.png)
![4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole](/img/structure/B2965388.png)

![7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B2965393.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2965394.png)


![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)
![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)

